molecular formula C13H11FN4O B7734065 ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate

ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate

Cat. No.: B7734065
M. Wt: 258.25 g/mol
InChI Key: KXGOOHWMGBREFF-CXUHLZMHSA-N
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Description

Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate is a chemical compound with the molecular formula C13H11FN4O It is known for its unique structure, which includes a pyrazole ring substituted with a cyano group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-fluorobenzaldehyde to form ethyl α-cyano-4-fluorocinnamate . This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring . The final step involves the reaction of the resulting pyrazole derivative with ethyl formate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate stands out due to its unique combination of a pyrazole ring with cyano and fluorophenyl substituents. This structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl (1E)-N-[4-cyano-2-(4-fluorophenyl)pyrazol-3-yl]methanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-2-19-9-16-13-10(7-15)8-17-18(13)12-5-3-11(14)4-6-12/h3-6,8-9H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOOHWMGBREFF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C=NN1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(C=NN1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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